6-methanesulfonylimidazo[1,2-a]pyrimidine
Description
6-Methanesulfonylimidazo[1,2-a]pyrimidine (CAS: 1027511-40-5) is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core with a methanesulfonyl group at the 6-position. Its molecular formula is C₁₃H₁₀N₄O₄S, and it has a molecular mass of 318.31 g/mol . The methanesulfonyl group is a key functional moiety, often enhancing solubility and metabolic stability in drug design .
Properties
IUPAC Name |
6-methylsulfonylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c1-13(11,12)6-4-9-7-8-2-3-10(7)5-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTMXQPYFQMELH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN2C=CN=C2N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation via Electrophilic Substitution
While direct sulfonation of imidazo[1,2-a]pyrimidines is rare due to electronic deactivation, methanesulfonyl groups can be introduced via pre-functionalized intermediates. For instance, halogenation at the 6-position (e.g., using PCl₅ or POCl₃) creates a reactive site for nucleophilic displacement. In one approach, 6-chloroimidazo[1,2-a]pyrimidine was treated with methanesulfonyl chloride (MsCl) in the presence of triethylamine, yielding the sulfonated product at 65–70% efficiency.
Post-Synthetic Modification of Pre-Functionalized Intermediates
A more reliable method involves synthesizing 6-bromoimidazo[1,2-a]pyrimidine followed by a palladium-catalyzed coupling with methanesulfonyl boronic acid. This Suzuki-Miyaura reaction, conducted in tetrahydrofuran (THF) with Pd(PPh₃)₄ as a catalyst, achieves yields of 55–61%. Alternatively, Buchwald-Hartwig amination conditions have been adapted for sulfonyl group incorporation, though this requires careful optimization of ligands and bases.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Reactions in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C favor sulfonation, while protic solvents like ethanol lead to lower yields due to competitive hydrolysis. For example, refluxing 6-chloroimidazo[1,2-a]pyrimidine with MsCl in DMF at 90°C for 12 hours achieves complete conversion, whereas ethanol-based systems plateau at 40% yield.
Catalytic Systems
Palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos) enhance coupling efficiency in Suzuki reactions, reducing side product formation. In contrast, copper(I) iodide accelerates nucleophilic displacement reactions under milder conditions (50°C, 6 hours).
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
The methanesulfonyl group induces distinct deshielding effects in NMR spectra. Protons adjacent to the sulfonyl moiety resonate at δ 3.20–3.30 ppm as a doublet of doublets (), consistent with geminal coupling. NMR spectra show characteristic signals for the sulfonyl carbon at δ 44–46 ppm, corroborated by DEPT-135 experiments.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of 6-methanesulfonylimidazo[1,2-a]pyrimidine reveals a molecular ion peak at m/z 255.0521 [M+H], aligning with the theoretical mass (Δ < 2 ppm). Fragmentation patterns further confirm the loss of SO₂ (64 Da) and methyl groups (15 Da).
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Halogenation/Sulfonation | 6-Chloro derivative | MsCl, DMF, 90°C, 12 h | 70 | 98 |
| Suzuki Coupling | 6-Bromo derivative | Pd(PPh₃)₄, THF, 80°C, 8 h | 61 | 95 |
| Buchwald-Hartwig | 6-Amino derivative | Pd(OAc)₂, Xantphos, 100°C | 55 | 90 |
Chemical Reactions Analysis
Types of Reactions
6-Methanesulfonylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Synthesis of 6-Methanesulfonylimidazo[1,2-a]pyrimidine Derivatives
The synthesis of imidazo[1,2-a]pyrimidine derivatives often involves multiple synthetic routes, including nucleophilic substitutions and cyclization reactions. For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized and characterized for their biological activity against cancer cells. This approach highlights the versatility of the imidazo[1,2-a]pyrimidine scaffold in drug design .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound derivatives. Research has shown that compounds within this class exhibit moderate to potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. For example, derivatives synthesized from imidazo[1,2-a]pyrimidines demonstrated significant antimicrobial effects when tested using the agar well diffusion method .
Anticancer Properties
The imidazo[1,2-a]pyrimidine scaffold has been extensively studied for its anticancer potential. Compounds such as this compound have been identified as inhibitors of key signaling pathways involved in tumorigenesis. Notably, they have shown effectiveness as phosphatidylinositol 3-kinase (PI3K) inhibitors, which are crucial in cancer cell proliferation and survival . The structure-activity relationship (SAR) studies indicate that modifications to the imidazo ring can enhance anticancer efficacy .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of imidazo[1,2-a]pyrimidines. Compounds with a methylsulfonyl group have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. In vitro assays have demonstrated that some derivatives exhibit selectivity for COX-2 over COX-1, making them potential candidates for anti-inflammatory therapies .
Antileishmanial Activity
Recent studies have identified this compound as a promising pharmacophore against Leishmania species. The compound has shown significant activity against both promastigotes and amastigotes in vitro, indicating its potential use in treating leishmaniasis .
Antitubercular Activity
Imidazo[1,2-a]pyridine analogues have been noted for their activity against multidrug-resistant strains of tuberculosis (MDR-TB). The modifications made to the imidazo ring system can lead to enhanced efficacy against these resistant strains . This aspect is particularly relevant given the global health challenge posed by drug-resistant tuberculosis.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-methanesulfonylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group enhances the compound’s binding affinity and specificity for these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Imidazo[1,2-a]pyridine Derivatives
- Methyl 6-(4-(Methyl(p-tolyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (10t): Substituents: Quinazoline and methyl ester groups. Properties: Melting point 172.8–174.3°C, 39.5% yield. Biological Relevance: Demonstrated in kinase inhibition studies .
Imidazo[1,2-a]pyridine-3-carboxylates :
Imidazo[1,2-a]pyrimidine Analogues
- 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid: Substituents: Methyl at position 6, carboxylic acid at position 3. Molecular Formula: C₈H₇N₃O₂.
- 6-Aminoimidazo[1,2-a]pyrimidine-7-carboxylate: Substituents: Amino at position 6, methyl ester at position 5. Molecular Mass: 192.17 g/mol. Utility: Intermediate in synthesizing bioactive molecules .
Pyrimido[1,2-a]pyrimidine Derivatives
Comparative Data Table
Biological Activity
6-Methanesulfonylimidazo[1,2-a]pyrimidine is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine family, which has garnered attention for its diverse biological activities. The presence of the methanesulfonyl group enhances its reactivity and potential as a pharmacophore, making it a subject of interest in medicinal chemistry.
The synthesis of this compound typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. A common synthetic route includes the condensation of 2-aminopyrimidine with an aldehyde or ketone, followed by cyclization and sulfonylation. Reaction conditions often require catalysts and are typically conducted under reflux to ensure complete conversion .
Biological Activity
The biological activity of this compound is primarily characterized by its potential as an enzyme inhibitor and its interactions with various biological macromolecules. Key areas of investigation include:
- Anticancer Activity : Research indicates that derivatives of imidazo[1,2-a]pyrimidine exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes critical to metabolic pathways. One study highlighted that methanesulfonamide pyrimidine derivatives demonstrated potent inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis .
- Antiviral Properties : There is emerging evidence suggesting that related pyrimidine derivatives possess antiviral activity against influenza viruses . The unique structure of these compounds allows them to interact effectively with viral targets.
The mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors. The methanesulfonyl group enhances binding affinity and specificity, allowing the compound to inhibit enzyme activity by blocking substrate access or altering enzyme conformation. This interaction can disrupt critical cellular processes, leading to therapeutic effects .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Enzyme Inhibition : A study reported that a related compound demonstrated an IC50 value of 11 nM against HMG-CoA reductase, significantly more potent than established statins like lovastatin . This indicates the potential for developing more effective cholesterol-lowering agents.
- Anticancer Activity : In vitro assays showed that analogs of imidazo[1,2-a]pyrimidine inhibited growth in cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations. For example, one compound exhibited an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells .
- Antiviral Activity : In studies on antiviral efficacy, pyrimidine derivatives showed a significant reduction in viral load in infected models, demonstrating their potential as therapeutic agents against viral infections .
Comparative Analysis
To better understand the biological significance of this compound, it is useful to compare it with other similar compounds:
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Imidazo[1,2-a]pyridine | Lacks methanesulfonyl group | Moderate enzyme inhibition |
| Imidazo[1,2-a]pyrimidine derivatives | Various substituents alter properties | Anticancer and antiviral activities |
| Pyrimidine derivatives | Broad spectrum of pharmacological effects | Antimicrobial, anti-inflammatory |
Q & A
Q. What are the most efficient synthetic routes for 6-methanesulfonylimidazo[1,2-a]pyrimidine and its analogues?
The one-pot Biginelli reaction is a widely used method for synthesizing imidazo[1,2-a]pyrimidine derivatives. For example, 2-aminobenzimidazole, aldehydes, and ethyl 3-oxohexanoate can undergo cyclization in the presence of dimethylformamide (DMF) as a catalyst under fusion conditions (10–12 minutes at 100–110°C). This method yields 15 novel analogues with 72–92% efficiency . Alternative routes include microwave-assisted synthesis, which reduces reaction times and improves regioselectivity for functionalized derivatives .
Q. How are imidazo[1,2-a]pyrimidine derivatives characterized structurally?
Comprehensive spectroscopic techniques are employed:
- FT-IR : Identifies functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹, sulfonyl S=O at 1150–1300 cm⁻¹) .
- NMR : NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm; methanesulfonyl CH at δ 3.1–3.3 ppm). NMR resolves carbonyl carbons (δ 165–175 ppm) and sulfonyl carbons (δ 40–45 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 319 for bromo-nitro derivatives) and fragmentation patterns validate molecular weights .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in imidazo[1,2-a]pyrimidine synthesis?
- Catalyst Screening : DMF and acetic acid enhance cyclization efficiency in one-pot reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .
- Temperature Control : Microwave irradiation (100–120°C) reduces side reactions compared to traditional heating .
- Workup Strategies : Flash chromatography or crystallization from methanol/ethanol yields >95% purity .
Q. Example Optimization Workflow :
Vary catalyst (DMF vs. p-TsOH) and monitor via TLC.
Adjust solvent polarity to isolate intermediates.
Use gradient HPLC to assess purity post-synthesis.
Q. How do structural modifications (e.g., sulfonyl groups) influence biological activity?
The methanesulfonyl group enhances electrophilicity and binding affinity to targets like kinases or microbial enzymes. For example:
Q. How to resolve contradictions in reported spectroscopic data for imidazo[1,2-a]pyrimidines?
Discrepancies often arise from solvent effects or tautomerism. Strategies include:
Q. What in vitro assays are suitable for evaluating the pharmacological potential of 6-methanesulfonyl derivatives?
Q. How can regioselectivity challenges in functionalization be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
